1,5-Anthracenediamine

Übersicht

Beschreibung

1,5-Anthracenediamine is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1,5-Anthracenediamine (C14H12N2), also known as 1,5-diaminoanthracene, is a polycyclic aromatic compound with significant biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and photophysical characteristics, supported by various studies and case analyses.

Chemical Structure and Properties

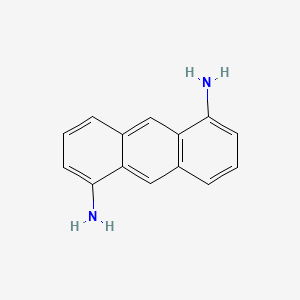

This compound consists of an anthracene backbone with two amino groups at the 1 and 5 positions. Its structure allows for diverse interactions in biological systems, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, showcasing its potential as a lead compound for new antibiotic development. The minimum inhibitory concentration (MIC) values were promising, indicating strong antibacterial properties .

2. Anticancer Activity

The compound has also been studied for its anticancer effects. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. Notably, it was found to inhibit cell proliferation in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the micromolar range .

3. Photophysical Properties

The photophysical characteristics of this compound have been explored due to its potential applications in phototherapy. The compound exhibits solvatochromism, where its absorption spectra shift depending on the solvent polarity. This property can be harnessed for developing light-sensitive therapeutic agents .

Case Study 1: Antimycobacterial Activity

A detailed investigation into the antitubercular activity of this compound revealed that it effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The study conducted by researchers involved testing various concentrations of the compound against resistant strains, yielding significant results that warrant further exploration into its mechanism of action and potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, this compound was evaluated for its cytotoxic effects on several cancer cell lines. The results indicated that the compound not only reduced cell viability but also triggered apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Data Tables

Wissenschaftliche Forschungsanwendungen

Material Science

Polymeric Materials:

1,5-Anthracenediamine is utilized in the synthesis of polyimides and other polymeric materials. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace components and electronic devices. The incorporation of this compound into polymer matrices enhances their thermal resistance and mechanical strength due to its rigid aromatic structure.

Dyes and Pigments:

The compound serves as a precursor for the synthesis of various dyes and pigments. Its ability to form stable complexes with metal ions has been exploited in creating colorants used in textiles and plastics. The vibrant colors derived from these complexes are not only aesthetically pleasing but also provide good lightfastness.

Pharmaceutical Applications

Anticancer Agents:

Research indicates that this compound derivatives exhibit promising anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). For instance, a study published in Chemistry - A European Journal demonstrated that specific modifications to the anthracenediamine structure enhance its cytotoxicity against various cancer cell lines .

Antibacterial Activity:

The compound has also been investigated for its antibacterial properties. Research has indicated that this compound derivatives can effectively inhibit the growth of pathogenic bacteria, including drug-resistant strains. This property is particularly valuable in developing new antibiotics to combat resistant infections .

Environmental Applications

Sensors for Pollutants:

this compound has been employed in the development of sensors for detecting environmental pollutants. Its fluorescence properties allow it to be used in sensors that can detect heavy metals and other contaminants in water sources. These sensors provide a rapid and sensitive method for monitoring environmental health.

Photocatalysis:

Recent studies have explored the use of this compound in photocatalytic applications for the degradation of organic pollutants under UV light. The compound's ability to generate reactive oxygen species when exposed to light can be harnessed to break down harmful substances in wastewater treatment processes.

Case Studies

Eigenschaften

IUPAC Name |

anthracene-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDWUZRHCJPOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=CC=C3N)C=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404919 | |

| Record name | 1,5-Anthracenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79015-49-9 | |

| Record name | 1,5-Anthracenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.